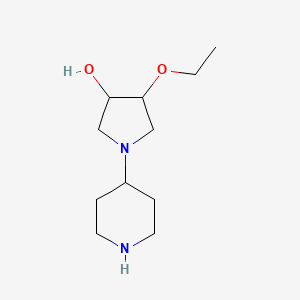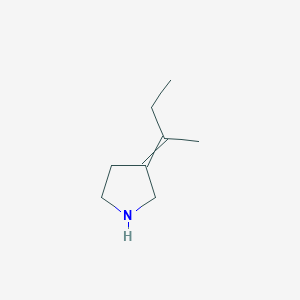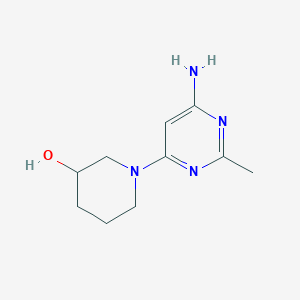
4-Etoxi-1-(piperidin-4-il)pirrolidin-3-ol
Descripción general
Descripción
The compound “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” appears to contain a piperidine and a pyrrolidine ring. Piperidine is a six-membered ring with one nitrogen atom, and pyrrolidine is a five-membered ring with one nitrogen atom . These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyrrolidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound .Aplicaciones Científicas De Investigación
Farmacología: Posibles aplicaciones terapéuticas
Los derivados de piperidina, incluidos los que tienen una estructura de pirrolidinol, son significativos en farmacología debido a su presencia en varios productos farmacéuticos y posibles aplicaciones terapéuticas . El compuesto en cuestión podría explorarse por su bioactividad y potencial como compuesto líder en el descubrimiento de fármacos.
Química medicinal: Diseño y síntesis de fármacos
En la química medicinal, el anillo de pirrolidina es un andamiaje versátil para diseñar nuevos compuestos biológicamente activos . Los grupos etoxi y piperidinilo en “4-Etoxi-1-(piperidin-4-il)pirrolidin-3-ol” pueden contribuir a la diversidad estereoquímica y la exploración de los farmacóforos, lo que ayuda en el diseño de nuevos fármacos con perfiles de actividad selectivos.
Síntesis orgánica: Catalizadores e intermediarios
El compuesto podría servir como intermedio en la síntesis de moléculas más complejas. Sus características estructurales lo hacen adecuado para reacciones que implican ciclización, hidrogenación y reacciones multicomponentes, que son fundamentales en la síntesis orgánica .
Bioquímica: Estudios de interacción de proteínas
En bioquímica, los ligandos de moléculas pequeñas como “this compound” se pueden utilizar para estudiar las interacciones de proteínas, como la unión a metil-lisina o la afectación de la expresión de E-cadherina . Estas interacciones son cruciales para comprender los procesos celulares y desarrollar terapias dirigidas.
Ingeniería química: Optimización de procesos
Los ingenieros químicos podrían explorar el uso de este compuesto en la optimización de procesos, particularmente en la síntesis de productos farmacéuticos. Sus propiedades podrían influir en las condiciones de reacción, los rendimientos y la escalabilidad, que son factores críticos en la producción química .
Ciencia de los materiales: Desarrollo de materiales funcionales
Las características estructurales de “this compound” podrían ser beneficiosas en el desarrollo de materiales funcionales. Su incorporación a polímeros o recubrimientos podría impartir propiedades deseables como una mayor estabilidad o interacciones específicas con otras sustancias .
Química analítica: Desarrollo de métodos
Este compuesto podría utilizarse como estándar o reactivo en el desarrollo de métodos analíticos. Su estructura única podría ser ventajosa en cromatografía, espectroscopia o espectrometría de masas, lo que ayuda en la detección y cuantificación de compuestos similares .
Física química: Estudios de dinámica molecular
En física química, “this compound” puede ser objeto de estudios de dinámica molecular para comprender su comportamiento a nivel atómico. Los conocimientos de estos estudios pueden informar sobre su estabilidad, reactividad e interacciones con otras moléculas .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Information on the safety and hazards of a specific compound is typically obtained through testing and is often included in the compound’s Material Safety Data Sheet .
Direcciones Futuras
The future directions for research on a specific compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses in fields such as medicine or materials science .
Análisis Bioquímico
Biochemical Properties
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol can alter the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts .
Subcellular Localization
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .
Propiedades
IUPAC Name |
4-ethoxy-1-piperidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11-8-13(7-10(11)14)9-3-5-12-6-4-9/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVNDGCFDQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
